molecular formula C20H27N5O B5648848 (1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5648848
M. Wt: 353.5 g/mol
InChI Key: MOAAHDNANFHWBY-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that carefully build the complex structure from simpler precursors. For instance, the synthesis of a novel alpha 7 nicotinic acetylcholine receptor agonist, which shares structural similarities, was achieved through strategic SAR development and demonstrated significant in vivo efficacy in cognition models, highlighting the complex synthetic routes these molecules can take (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(3-pyridin-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonane" is characterized by its bicyclic and heterocyclic components. Studies on similar compounds reveal the importance of structural diversity in affecting the molecule's pharmacokinetics and receptor binding affinities. The imidazo[1,5-a]pyridine architecture, for example, provides a versatile platform for generating stable N-heterocyclic carbenes, indicating the structural flexibility and potential for chemical modifications (Alcarazo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds with diazabicyclo[nonane] structures often leverage their reactivity towards nucleophilic addition or cycloaddition reactions. For example, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating the versatility of these frameworks in constructing functionally rich heterocycles (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds can be significantly influenced by their molecular architecture. The vaporization enthalpies of similar heterocyclic compounds, for instance, provide insights into their thermal stability and potential for self-association, crucial for understanding their behavior in different environments (Lipkind et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the potential applications of these compounds. Reactions that form new heterocycles or modify existing ones are particularly relevant. For instance, the synthesis of N,S-containing heterocycles through aminomethylation showcases the compound's reactivity and potential for further chemical transformations (Dotsenko et al., 2007).

properties

IUPAC Name

1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-15-19(23-14-22-15)13-24-10-16-5-7-18(12-24)25(11-16)20(26)8-6-17-4-2-3-9-21-17/h2-4,9,14,16,18H,5-8,10-13H2,1H3,(H,22,23)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAAHDNANFHWBY-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-2-ylpropan-1-one

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